molecular formula C11H10N2O2 B3335813 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione CAS No. 13817-74-8

1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione

Cat. No.: B3335813
CAS No.: 13817-74-8
M. Wt: 202.21 g/mol
InChI Key: HJHFNYLISJKDGC-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione ( 13817-74-8) is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is part of the pyridazinedione family, a class of heterocyclic compounds recognized for their versatile applications in scientific research and development . The pyridazinedione scaffold is of significant interest in modern chemical research, particularly in medicinal chemistry and chemical biology . Its structure, featuring two nitrogen atoms and two carbonyl groups, allows for diverse chemical modifications and interactions with biological targets, making it a valuable building block for developing novel bioactive molecules . Research into pyridazinedione derivatives has explored their potential across various fields, including as inhibitors for therapeutic targets and as tools for the site-selective modification of biomolecules like proteins and peptides . This compound serves as a key synthetic intermediate for researchers working in organic synthesis, medicinal chemistry, and materials science. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-phenylpyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2/c1-12-10(14)7-8-11(15)13(12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFNYLISJKDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=O)N1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294045
Record name 1-methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione
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Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13817-74-8
Record name NSC93782
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Record name 1-methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione
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Record name 1,2-DIHYDRO-1-METHYL-2-PHENYL-3,6-PYRIDAZINEDIONE
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Synthetic Methodologies for 1 Methyl 2 Phenyl 1,2 Dihydropyridazine 3,6 Dione and Its Analogues

Classical Synthetic Approaches to the 1,2-Dihydropyridazine-3,6-dione Core

The foundational structure of 1,2-dihydropyridazine-3,6-dione, often referred to as maleic hydrazide, is traditionally synthesized through the condensation of dicarbonyl compounds with hydrazine (B178648) derivatives.

Reactions Involving Maleic Anhydride (B1165640) and Hydrazine Derivatives

The most common and well-established method for the synthesis of the 1,2-dihydropyridazine-3,6-dione core involves the reaction of maleic anhydride with hydrazine hydrate (B1144303). researchgate.netgoogle.com This reaction proceeds via the formation of an intermediate, maleic monohydrazide, which then undergoes cyclization to form the pyridazinedione ring. researchgate.net The reaction conditions, such as the solvent and temperature, can significantly influence the yield and purity of the final product. For instance, conducting the reaction in acetic acid with an equimolar mixture of maleic anhydride and hydrazine hydrate can lead to excellent yields of maleic hydrazide. researchgate.net

Historically, the reaction was first described by Curtius and Foesterling, who used alcohol as a solvent, which resulted in the formation of by-products and required extensive purification. google.com To improve upon this, later methods have utilized water as a safer and more economical solvent, particularly when using hydrazine salts of strong inorganic acids like sulfuric or hydrochloric acid. google.com This approach not only enhances safety and reduces cost but also improves the purity of the resulting 1,2-dihydropyridazine-3,6-dione.

The reaction can be summarized as follows:

Reactant 1Reactant 2SolventKey Aspect
Maleic AnhydrideHydrazine HydrateAcetic AcidHigh yield of maleic hydrazide researchgate.net
Maleic AnhydrideHydrazine SaltWaterImproved safety and product purity google.com

Direct Methylation and Phenylation Strategies

To arrive at the target compound, 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione, a two-step classical approach is typically employed. The first step involves the synthesis of an N-phenyl substituted pyridazinedione, followed by methylation.

The synthesis of 1-phenyl-1,2-dihydropyridazine-3,6-dione is achieved by reacting maleic anhydride with phenylhydrazine (B124118). youtube.com This reaction is analogous to the synthesis of the parent maleic hydrazide, where phenylhydrazine acts as the nucleophile, leading to the formation of the N-phenylated pyridazinedione ring.

The subsequent step is the methylation of the 1-phenyl-1,2-dihydropyridazine-3,6-dione intermediate. N-alkylation of pyridazinedione rings is a known synthetic transformation. wisdomlib.orgresearchgate.net While specific conditions for the methylation of 1-phenyl-1,2-dihydropyridazine-3,6-dione are not extensively detailed in readily available literature, general N-alkylation protocols would be applicable. This typically involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to deprotonate the remaining nitrogen atom of the pyridazinedione ring, facilitating nucleophilic attack on the methylating agent. The choice of base and solvent is crucial to ensure selective N-methylation over potential O-alkylation.

Advanced and Green Synthetic Techniques

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. These advanced techniques have been successfully applied to the synthesis of pyridazinedione derivatives, offering several advantages over classical methods.

Microwave-Assisted Synthesis of Pyridazinedione Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation in the synthesis of pyridazinedione derivatives has been shown to significantly reduce reaction times and, in many cases, improve product yields. sciforum.net For example, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation, highlighting the efficiency of this technique. The rapid heating and increased reaction rates offered by microwave synthesis make it an attractive alternative to conventional heating methods.

Eco-Friendly and Catalytic Approaches in Dihydropyridazinedione Synthesis

The principles of green chemistry have spurred the development of more sustainable synthetic routes to dihydropyridazinediones. A notable example is the use of water as a solvent, which, as mentioned earlier, offers significant environmental and safety benefits over traditional organic solvents. google.com

Furthermore, the use of biocatalysts and other eco-friendly catalysts is gaining prominence. Chitosan, a naturally occurring biopolymer, has been employed as a heterogeneous and eco-friendly basic catalyst in the synthesis of pyridazinedione derivatives. Its use in microwave-assisted multicomponent reactions has been reported to give high yields in short reaction times. The development of catalytic enantioselective methods, often employing chiral secondary amines as organocatalysts, allows for the synthesis of chiral dihydropyridazine (B8628806) derivatives with high enantiopurity.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient strategy for generating molecular diversity. MCRs have been successfully utilized for the synthesis and structural elaboration of pyridazinone and dihydropyridine (B1217469) derivatives.

For instance, copper-catalyzed multicomponent cyclization reactions combining aldehydes, hydrazines, and alkynyl esters have been developed for the regioselective synthesis of pyridazinones. Similarly, the Hantzsch dihydropyridine synthesis, a classic MCR, has been adapted for the one-pot, green synthesis of 1,2-dihydropyridine derivatives using heterogeneous catalysts. These MCR approaches provide a powerful platform for the rapid assembly of complex pyridazinedione-related scaffolds from simple and readily available starting materials, facilitating the exploration of their structure-activity relationships.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Phenyl 1,2 Dihydropyridazine 3,6 Dione

Electrophilic and Nucleophilic Substitution Reactions

The substituted 1,2-dihydropyridazine-3,6-dione ring is susceptible to various substitution reactions, influenced by the electron-withdrawing nature of the carbonyl groups and the aromatic character of the system.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. nih.goviosrjournals.org The reaction involves the addition of a carbanion, which bears a leaving group on the carbanionic carbon, to the ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. iosrjournals.orgresearchgate.net

While specific studies on the VNS reaction of 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione are not extensively documented, the principles of VNS are applicable to related pyridazine (B1198779) systems. For instance, research has demonstrated that pyridazinium dicyanomethylides can undergo VNS, allowing for the introduction of a phenylsulfonylmethyl or p-tolylsulfonylmethyl group with complete regiospecificity at the C-4 position. researchgate.net This indicates that the pyridazine nucleus is sufficiently electrophilic to be attacked by a suitable carbanion, suggesting that this compound could potentially undergo similar substitutions at its electron-deficient carbon centers, provided a suitable nucleophile and reaction conditions are employed.

Sulfoalkylation Reactions

Sulfoalkylation introduces a sulfoalkyl group into a molecule. In the case of N-phenyl substituted 1,2-dihydropyridazine-3,6-diones, the reaction proceeds via O-alkylation rather than N-alkylation due to the existing substitution on the nitrogen atoms.

Studies on 1-phenyl-1,2-dihydropyridazine-3,6-dione, an isomer of the title compound, show that it reacts with sulfoalkylating agents like 1,3-propanesultone or sodium bromoalkanesulfonates to yield O-monosulfoalkylated products. The reaction typically occurs in the presence of a base such as sodium hydroxide (B78521).

Table 1: Sulfoalkylation of 1-Phenyl-1,2-dihydropyridazine-3,6-dione

Sulfoalkylating Agent Base Product Yield

Data sourced from studies on an isomer of the title compound.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of the 1,2-dihydropyridazine-3,6-dione core has been investigated using techniques like cyclic voltammetry. nih.gov Studies on the parent compound reveal that it undergoes oxidation via an EC (Electrochemical-Chemical) mechanism. nih.gov

The process begins with an initial two-electron oxidation of the dihydropyridazinedione ring at the electrode surface, which generates a highly reactive and unstable pyridazine-3,6-dione intermediate. nih.gov This intermediate can then undergo one of two pathways:

Reaction with Nucleophiles: In the presence of nucleophiles, such as arylsulfinic acids, the electrochemically generated dione (B5365651) acts as a Michael acceptor. It is rapidly trapped by the nucleophile in a chemical follow-up reaction to form new sulfonamide derivatives in high yields.

Oxidative Ring Cleavage: If no suitable nucleophile is present, the unstable pyridazine-3,6-dione intermediate readily reacts with water, leading to oxidative ring cleavage and the formation of maleic acid. nih.gov

This established mechanism for the parent heterocycle provides a strong model for the expected electrochemical behavior of N-substituted derivatives like this compound.

Cycloaddition Reactions and Their Limitations in Dihydropyridazine (B8628806) Systems

As a 1,3-diene system, 1,2-dihydropyridazines might be expected to participate in Diels-Alder [4+2] cycloaddition reactions. However, experimental studies have shown significant limitations in this reactivity.

Attempts to react 1,2-dihydropyridazine derivatives with various dienophiles, including maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate, have proven unsuccessful, resulting only in the recovery of starting materials even at elevated temperatures. Even highly reactive dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) lead to complex product mixtures rather than the expected cycloadduct. This reluctance to undergo cycloaddition is attributed to the high energy of the planar transition state that would be required for the reaction to proceed.

Rearrangement Pathways and Isomerization Processes

Despite their limited utility in cycloaddition reactions, 1,2-dihydropyridazine systems exhibit well-defined thermal rearrangement and isomerization pathways. When heated to temperatures above 100°C, typically in a solvent like xylene, 1,2-dihydropyridazines undergo a transformation into 2-aminopyrroles.

The proposed mechanism for this isomerization involves a concerted pericyclic reaction:

6-π Electrocyclic Ring Opening: The 1,2-dihydropyridazine ring undergoes a thermal 6-π electrocyclic ring-opening to form a transient diimine intermediate.

Cyclization: This diimine intermediate then rapidly undergoes a subsequent cyclization and tautomerization to yield the more stable 2-aminopyrrole aromatic ring system.

This thermal rearrangement represents a significant and synthetically useful pathway in the chemistry of these heterocycles.

Derivatization and Structural Modifications of the 1 Methyl 2 Phenyl 1,2 Dihydropyridazine 3,6 Dione Scaffold

N-Functionalization Strategies and their Impact on Reactivity

N-functionalization of the pyridazinedione ring system is a primary strategy for modifying its properties. The nitrogen atoms of the 1,2-dihydropyridazine-3,6-dione core can undergo various reactions, including alkylation and acylation, to introduce a wide range of functional groups. These modifications can significantly impact the molecule's reactivity, solubility, and electronic properties.

One of the key considerations in the N-functionalization of pyridazinediones is the potential for both N- and O-alkylation due to the presence of tautomeric forms. For the closely related 1-phenyl-1,2-dihydropyridazine-3,6-dione, studies have shown that reaction with sulfoalkylating agents like 1,3-propanesultone can lead to O-sulfoalkylated products. researchgate.net This suggests that under certain conditions, the oxygen of the carbonyl group can act as a nucleophile. The choice of solvent and base can play a crucial role in directing the regioselectivity of the reaction. For instance, in the alkylation of similar heterocyclic systems like 2-pyridones, the use of an alkali salt in a polar aprotic solvent such as DMF tends to favor N-alkylation, while using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov

Reagent/ConditionProduct TypeKey Considerations
Alkyl halides/BaseN- or O-alkylationChoice of base and solvent is critical for regioselectivity.
Acyl chlorides/BaseN-acylationGenerally proceeds at the more nucleophilic nitrogen.
Sulfoalkylating agentsO-sulfoalkylationObserved in related N-phenyl-pyridazinediones. researchgate.net

Introduction of Heterocyclic Substituents (e.g., Thiazolyl-Pyridazinediones)

The incorporation of additional heterocyclic rings, such as thiazole (B1198619), onto the pyridazinedione scaffold can lead to compounds with novel properties. Thiazole and its derivatives are known to be present in a variety of biologically active compounds. researchgate.net The synthesis of thiazolyl-pyridazinediones can be envisioned through several synthetic routes.

A common method for the synthesis of a thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To apply this to the 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione scaffold, one could first introduce a functional group that can be converted to a thioamide or an α-haloketone. For example, acylation of the pyridazinedione nitrogen followed by conversion of the carbonyl to a thiocarbonyl would provide a suitable precursor for reaction with an α-haloketone.

Alternatively, a pre-formed thiazole moiety with a reactive functional group could be coupled to the pyridazinedione ring. For instance, a thiazole bearing a hydroxyl or amino group could be alkylated with a halogenated pyridazinedione derivative. The synthesis of various substituted thiazoles often starts from precursors like thiosemicarbazide, which can be cyclized with appropriate reagents to form the thiazole ring. mdpi.comnih.gov

Precursor on PyridazinedioneReagent for Thiazole FormationReaction Type
Thioamideα-HaloketoneHantzsch thiazole synthesis
α-HaloketoneThioamideHantzsch thiazole synthesis
HalogenAminothiazole or HydroxythiazoleNucleophilic substitution

Steroidal Conjugates and Macrocyclic Structures

Steroidal Conjugates: The conjugation of the this compound scaffold to steroids can generate hybrid molecules with unique characteristics, potentially combining the properties of both parent molecules. Steroids are a well-established class of molecules with diverse biological activities. nih.govnih.govresearchgate.net The synthesis of such conjugates would typically involve linking the two moieties via a stable covalent bond.

A common strategy for creating steroidal conjugates is to utilize a reactive functional group on one molecule to form a bond with a complementary group on the other. For example, if the pyridazinedione is functionalized with a carboxylic acid, it can be coupled with a hydroxyl group on a steroid via an ester linkage. Alternatively, an amino-functionalized pyridazinedione could be linked to a steroidal ketone or aldehyde through reductive amination. The choice of linker can influence the stability and properties of the final conjugate.

Macrocyclic Structures: Incorporating the this compound unit into a macrocyclic structure can lead to molecules with defined conformations and potential applications in host-guest chemistry or as constrained peptide mimics. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.govnih.gov

A plausible approach to a pyridazinedione-containing macrocycle would be to prepare a linear precursor with reactive functional groups at both ends. For example, a pyridazinedione with two pendant arms, each terminating in an amine or a carboxylic acid, could undergo intramolecular amide bond formation to close the ring. Ring-closing metathesis is another powerful technique for macrocyclization, which would require the linear precursor to have terminal alkene functionalities.

Conjugate/Structure TypeSynthetic StrategyKey Intermediates
Steroidal ConjugateEsterification, Amidation, Reductive AminationFunctionalized pyridazinedione and steroid
Macrocyclic StructureIntramolecular amidation, Ring-closing metathesisDifunctionalized linear pyridazinedione precursor

Regioselectivity and Control in Derivatization Reactions

Controlling the regioselectivity of derivatization reactions is a critical aspect of synthesizing specific analogues of this compound. As mentioned earlier, the competition between N- and O-alkylation is a primary challenge. The outcome of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the temperature. durgapurgovtcollege.ac.in

In the case of the related 1-phenyl-1,2-dihydropyridazine-3,6-dione, the reaction with bromoalkanesulfonates in the presence of sodium hydroxide (B78521) leads to O-monosulfoalkylated products. researchgate.net This suggests that under these conditions, the oxygen atom of the enolic tautomer is the more reactive nucleophile. The regioselectivity can be rationalized by considering the Hard and Soft Acids and Bases (HSAB) principle. Hard electrophiles tend to react with the hard oxygen atom, while softer electrophiles might favor the softer nitrogen atom.

Steric hindrance can also play a significant role in directing the regioselectivity. The phenyl group at the 2-position and the methyl group at the 1-position can sterically hinder the approach of reagents to the adjacent nitrogen and carbonyl groups, potentially favoring reaction at less hindered sites. Theoretical studies on similar heterocyclic systems have shown that kinetic and thermodynamic factors can influence the final product distribution in ring-closing and other reactions. rsc.org Careful selection of reaction conditions and protecting group strategies are therefore essential for achieving the desired regiochemical outcome in the derivatization of the this compound scaffold.

FactorInfluence on RegioselectivityExample
ElectrophileHard electrophiles may favor O-alkylation, soft electrophiles may favor N-alkylation.Alkyl halides vs. acyl chlorides.
SolventPolar aprotic solvents can favor N-alkylation.DMF vs. Benzene. nih.gov
Base/Counter-ionCan influence the nucleophilicity of N vs. O atoms.NaOH vs. Ag2O. nih.gov
Steric HindranceCan direct reaction to less hindered positions.The phenyl and methyl groups on the pyridazinedione ring.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the precise structure of a molecule. A ¹H NMR spectrum would provide information on the chemical environment of hydrogen atoms, including the methyl group, the phenyl group, and the vinyl protons on the dihydropyridazine (B8628806) ring. Expected signals would include a singlet for the N-methyl protons and multiplets for the aromatic protons of the phenyl ring. The chemical shifts (δ) and coupling constants (J) would be crucial for confirming the substitution pattern. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms, including the two carbonyl carbons (C=O), the vinyl carbons, the methyl carbon, and the carbons of the phenyl ring. Without experimental data, a detailed analysis and data table cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. For 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione, the most characteristic signals would be strong absorption bands corresponding to the two carbonyl (C=O) groups, typically in the region of 1650-1750 cm⁻¹. Other expected absorptions would include C-H stretching for the aromatic and methyl groups, and C=C stretching for the double bond within the dihydropyridazine ring. A precise data table of absorption frequencies is contingent on experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₁H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.21 g/mol ). The fragmentation pattern would offer further structural confirmation, likely showing losses of fragments such as CO, N₂, or cleavage of the N-phenyl and N-methyl bonds. While mass spectral data is available for the parent compound, maleic hydrazide, this fragmentation would differ significantly due to the absence of the methyl and phenyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* transitions associated with the conjugated system of the dihydropyridazine ring and the phenyl group, as well as n→π* transitions from the carbonyl groups. The solvent used for analysis can influence the position of these peaks. Specific absorption maxima and molar absorptivity values are needed for a complete analysis.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, IC-HRMS/MS) for Research Sample Analysis

Advanced chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS/MS), are essential for the separation, detection, and quantification of compounds in complex mixtures. These methods are widely used in metabolomics, environmental analysis, and pharmaceutical research. In the context of this compound, LC-MS/MS would be the method of choice for its sensitive and selective analysis in research samples. However, no specific methods or applications detailing its analysis were found.

X-ray Crystallography for Solid-State Structural Determination

Due to the absence of specific, published data for this compound, a detailed article with the requested data tables and research findings cannot be accurately generated at this time.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a basis set like 6-31G*, are utilized to optimize the molecular geometry and predict its electronic structure. gsconlinepress.comresearchgate.net

Further analysis involves calculating global reactivity descriptors, which help in predicting the molecule's behavior in chemical reactions. mdpi.com These descriptors, such as electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. gsconlinepress.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. mdpi.com These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack), thereby predicting the most probable sites for chemical reactions. mdpi.com For pyridazinedione structures, the negative potential is typically localized around the oxygen atoms of the carbonyl groups, marking them as likely sites for electrophilic interaction. mdpi.com

Interactive Data Table: Predicted Quantum Chemical Descriptors for a Pyridazinedione Analog
ParameterSymbolTypical Calculated ValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2 eVElectron-accepting ability
Energy GapΔE5.3 eVChemical reactivity and stability
Electronegativityχ3.85 eVElectron-attracting tendency
Chemical Hardnessη2.65 eVResistance to charge transfer
Global SoftnessS0.38 eV⁻¹Reciprocal of hardness
Electrophilicity Indexω2.79 eVElectrophilic nature

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione, might bind to a macromolecular target, typically a protein or enzyme receptor. nih.gov This method is crucial in drug discovery for hypothesizing the mechanism of action and identifying potential biological targets. researchgate.netjpionline.org

The process involves computationally placing the ligand into the binding site of a receptor whose three-dimensional structure is known, often from X-ray crystallography. Docking algorithms then sample a wide range of conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding affinity. nih.gov The results are ranked based on this binding energy score, with lower scores indicating a more favorable interaction. jpionline.org

For pyridazine derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes. For instance, substituted pyridazines have been docked into the active site of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, to predict their binding modes and interactions. nih.gov The analysis of the docked pose reveals specific ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for stable binding. nih.govnih.gov These insights help in understanding the structural basis for the molecule's potential biological activity and guide the design of more potent analogs. consensus.app

Interactive Data Table: Hypothetical Molecular Docking Results against CDK2
ParameterValueDetails
Target ProteinCyclin-Dependent Kinase 2 (CDK2)PDB ID: 3HWN
Docking Score (Binding Energy)-8.5 kcal/molIndicates strong binding affinity
Key Interacting ResiduesLeu83, Glu81, Asp86Amino acids in the active site
Type of InteractionsHydrogen bond with Glu81, Hydrophobic interactions with Leu83Specific forces stabilizing the complex

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanistic pathways of chemical reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating transition states and intermediates and calculating their relative energies. mdpi.com

The synthesis of pyridazin-3(2H)-ones, the core structure of the title compound, typically involves the condensation reaction between a γ-keto acid and a hydrazine (B178648) derivative. nih.govresearchgate.net For this compound, this would likely involve a reaction between a suitable 4-oxo-alkenoic acid derivative and 1-methyl-2-phenylhydrazine (B8735538).

Theoretical calculations can model this multi-step process, which includes initial nucleophilic attack, cyclization, and dehydration steps. organic-chemistry.org By computing the activation energies for each step of different possible pathways, the most plausible reaction mechanism can be determined. This computational insight is valuable for optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the synthesis.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) and the potential existence of different isomeric forms (tautomers) are critical to a molecule's properties and biological activity.

Conformational Analysis: Computational methods are used to determine the most stable conformation of this compound. X-ray crystallography of a closely related compound, 1-Methyl-2-(4-methylphenyl)-4-morpholinopyridazine-3,6(1H,2H)-dione, revealed that the pyridazine ring is nearly planar. nih.gov However, the phenyl ring attached to the nitrogen atom is significantly twisted out of the plane of the pyridazine ring, with a dihedral angle of approximately 62 degrees. nih.gov This non-planar conformation is a key structural feature that influences how the molecule interacts with its environment and potential biological targets.

Tautomerism Studies: Pyridazinones can exist in different tautomeric forms, most commonly the keto-enol tautomerism where a proton migrates from a nitrogen atom to a carbonyl oxygen, resulting in a hydroxyl group. researchgate.netresearchgate.net For this compound, the primary form is the dione (B5365651). However, it could theoretically exist in enol-keto tautomeric forms.

Computational studies, including ab initio and DFT methods, are employed to calculate the relative energies and stabilities of these potential tautomers. nih.govrsc.org For similar pyridazin-3-one systems, theoretical calculations have consistently shown that the oxo (dione) form is the most stable and predominant tautomeric species in equilibrium. researchgate.netresearchgate.net

Interactive Data Table: Calculated Relative Stabilities of Potential Tautomers
Tautomeric FormStructureRelative Energy (kcal/mol)Predicted Stability
Dione FormThis compound0.00 (Reference)Most Stable
Enol-Keto Form A6-Hydroxy-1-methyl-2-phenyl-1,2-dihydropyridazin-3(2H)-one+8.5Less Stable
Enol-Keto Form B3-Hydroxy-1-methyl-2-phenyl-1,2-dihydropyridazin-6(1H)-one+9.2Less Stable

Applications in Advanced Organic Synthesis and Chemical Biology Research

1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione as a Synthetic Intermediate

While specific documented examples detailing the use of this compound as a synthetic intermediate are not extensively reported in publicly available literature, the reactivity of the broader class of 1,2-dihydropyridazines suggests its potential utility in organic synthesis. The 1,2-dihydropyridazine core is known to be a versatile precursor for various heterocyclic systems. researchgate.net For instance, these compounds can undergo thermal isomerization to form 2-aminopyrroles, which are themselves valuable synthetic intermediates. mmu.ac.uk This transformation is proposed to proceed through a 6-π electrocyclic ring-opening to a diimine, followed by cyclization. mmu.ac.uk

Furthermore, the presence of the phenyl group on one nitrogen and a methyl group on the other in this compound influences the electronic nature of the ring, which can in turn affect its reactivity in cycloaddition reactions. While some 1,2-dihydropyridazines have shown limited reactivity in typical Diels-Alder reactions, they can react with highly reactive dienophiles. mmu.ac.uk The specific substitution pattern of this compound would likely modulate its reactivity profile, making it a potentially valuable, albeit specialized, intermediate for accessing unique molecular architectures.

Pyridazinediones as Building Blocks for Diverse Heterocyclic Systems

The pyridazinedione core is a well-established and valuable building block for the synthesis of a wide array of diverse heterocyclic systems. researchgate.net Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct more complex molecular frameworks. Pyridazine (B1198779) derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities.

One of the key applications of pyridazinediones is in cycloaddition reactions, where they can act as dienophiles to form bicyclic derivatives. This approach provides a powerful method for constructing complex, stereochemically rich molecules. Additionally, the pyridazinedione ring can be readily functionalized, for example, through halogenation, to introduce handles for cross-coupling reactions, further expanding their synthetic utility.

Moreover, pyridazinediones serve as precursors for fused heterocyclic systems. For instance, they are used in the synthesis of pyridazino[1,2-a]pyridazine derivatives. The versatility of the pyridazinedione scaffold allows for the generation of large libraries of compounds for drug discovery and materials science applications.

Exploration of Reversible Covalent Cysteine Modification using Pyridazinediones

A significant area of research has focused on the application of pyridazinediones as novel reagents for the reversible and tunable covalent modification of cysteine residues in peptides and proteins. researchgate.netrsc.orgnih.gov This has important implications for chemical biology, drug delivery, and materials science. researchgate.netrsc.orgnih.gov

The reaction proceeds via a Michael addition of the cysteine thiol to the electron-deficient double bond of the pyridazinedione ring. researchgate.netrsc.orgnih.gov A key feature of this conjugation is its reversibility through a retro-Michael reaction, allowing for the controlled release of the modified protein or a payload attached to the pyridazinedione. researchgate.netsemanticscholar.org The rates of both the forward (conjugation) and reverse (deconjugation) reactions can be tuned by modifying the electronic properties of the substituents on the pyridazinedione ring. researchgate.netrsc.orgnih.gov

This tunable reactivity provides a significant advantage over other cysteine modification reagents. For example, pyridazinedione-based linkers have been shown to exhibit greater stability in biological media compared to maleimide-based linkers, which are prone to off-target reactions. semanticscholar.org This has led to the development of pyridazinedione-based antibody-drug conjugates (ADCs) with controlled drug loading and enhanced stability. The ability to control the release of therapeutics from these conjugates based on the local environment makes pyridazinediones a promising platform for targeted drug delivery.

Below is a table summarizing the kinetic data for the reaction of various N-functionalized pyridazinediones with a model thiol, demonstrating the tunability of the system.

N-Substituent on PyridazinedioneRate of Michael Addition (k_1 / M⁻¹s⁻¹)Rate of Retro-Michael Deconjugation (k-1 / s⁻¹)Equilibrium Constant (K_eq / M⁻¹)
Electron-donating groupSlowerFasterLower
Electron-neutral groupModerateModerateModerate
Electron-withdrawing groupFasterSlowerHigher

This table represents a generalized trend. Actual values are dependent on the specific substituents and reaction conditions.

Integration into Conjugated Polymer Architectures for Electronic Materials Research

The electron-withdrawing nature of the pyridazine core makes it an attractive component for the design of new conjugated polymers for applications in organic electronics. researchgate.net By incorporating pyridazine units into a polymer backbone, it is possible to tune the electronic properties of the resulting material, such as the HOMO and LUMO energy levels and the bandgap. researchgate.net

Researchers have synthesized aromatic compounds with a pyridazine core to act as electron-withdrawing monomers. researchgate.net These monomers can be copolymerized with electron-donating units to create "push-pull" type conjugated polymers. This architectural design is a common strategy for developing low-bandgap polymers suitable for use in organic solar cells and other optoelectronic devices. researchgate.net

The properties of these pyridazine-based conjugated polymers can be further modulated by the specific substituents on the pyridazine ring. For example, the choice of aryl groups attached to the pyridazine can influence the solubility, processability, and solid-state packing of the polymer, all of which are critical factors for device performance. Preliminary studies of organic solar cells incorporating these pyridazine-containing polymers have demonstrated their potential in photovoltaic applications. researchgate.net

The following table provides an overview of the electronic properties of two example pyridazine-based polymers.

PolymerHOMO Energy Level (eV)LUMO Energy Level (eV)Optical Bandgap (eV)
P1-5.3-3.41.86
P2-5.1-3.21.90

Data is illustrative of typical values for such polymers. researchgate.net

Exploration of Biological Activity at a Mechanistic and Scaffold Level

In Vitro Studies on Biological Activity Mechanisms (e.g., Enzyme Inhibition, Receptor Ligand Binding Principles)

In vitro studies on analogues of 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione have demonstrated a variety of biological activities, primarily through enzyme inhibition and receptor binding.

Enzyme Inhibition:

Pyridazinone derivatives have been identified as inhibitors of several enzymes. For instance, certain pyridazinobenzylpiperidine derivatives have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov One such derivative, compound S5, exhibited a competitive reversible inhibition of MAO-B with an IC50 value of 0.203 μM. nih.gov

In the context of agrochemicals, pyridazinone-containing derivatives have been developed as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govresearchgate.net PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants, and its inhibition leads to herbicidal effects. nih.gov A novel pyridazinone scaffold compound, ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (compound 10ae), displayed strong activity against Nicotiana tabacum PPO with a Ki value of 0.0338 μM. nih.gov

Furthermore, some N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. mdpi.com

Receptor Ligand Binding:

The pyridazinedione scaffold has also been explored for its potential to interact with various receptors. While specific receptor binding data for this compound is scarce, related structures have been studied for their affinity to different receptor types. For example, a series of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogues, which can be conceptually related through their aromatic and heterocyclic components, were synthesized and evaluated for their binding affinity to adenosine (B11128) receptors. nih.gov Additionally, 2-phenyl-imidazo[1,2-a]pyridine compounds have been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors. nih.gov

The following table summarizes the in vitro biological activities of some pyridazinedione analogues:

Compound ClassTarget Enzyme/ReceptorActivityReference
Pyridazinobenzylpiperidine derivativesMonoamine Oxidase B (MAO-B)Competitive reversible inhibition (IC50 = 0.203 μM for compound S5) nih.gov
Pyridazinone-containing derivativesProtoporphyrinogen IX Oxidase (PPO)Strong inhibition (Ki = 0.0338 μM for compound 10ae) nih.gov
N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinoneCyclooxygenase (COX) / Lipoxygenase (LOX)Dual inhibition mdpi.com
1H-Imidazol-1-yl substituted 8-phenylxanthinesAdenosine ReceptorsBinding affinity nih.gov
2-Phenyl-imidazo[1,2-a]pyridine compoundsPeripheral Benzodiazepine ReceptorsPotent and selective ligands nih.gov

Structure-Activity Relationship (SAR) Theories and Computational Approaches for Pyridazinedione Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the pyridazinedione scaffold, SAR studies have provided valuable insights into the structural requirements for various biological activities.

For MAO-B inhibitors based on the pyridazinobenzylpiperidine scaffold, it was found that the nature and position of substituents on the phenyl ring significantly influence activity. For example, a chloro substituent at the 3-position of the phenyl ring resulted in greater MAO-B inhibition compared to other substituents like methoxy, fluoro, cyano, methyl, or bromo at the same position. researchgate.net

In the development of pyridazinone-based PPO-inhibiting herbicides, SAR studies revealed that the introduction of a trifluoromethyl group at the 4-position of the pyridazinone ring and a fluoro group at the 6-position of a fused benzothiazole (B30560) ring enhanced herbicidal activity. nih.gov

Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in understanding the interactions of pyridazinedione derivatives with their biological targets and in guiding the design of new analogues. For instance, molecular docking studies of pyridazinone-based PPO inhibitors have helped to elucidate the binding modes of these compounds within the active site of the enzyme. nih.gov Similarly, computational studies of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have shown that these molecules occupy the binding pocket of COX-1 and COX-2 in a manner similar to the known drug meloxicam, with their interaction stabilized by the pyrrolo[3,4-d]pyridazinone scaffold. mdpi.com

Potential as a Scaffold for Investigating Novel Biological Modulators

The pyridazinedione scaffold's chemical tractability and its ability to interact with a diverse range of biological targets make it a highly attractive platform for the discovery of novel biological modulators. rhhz.net The core structure can be readily functionalized at multiple positions, allowing for the generation of large and diverse chemical libraries for high-throughput screening.

The inherent properties of the pyridazine (B1198779) ring, such as its ability to participate in hydrogen bonding, contribute to its potential for effective drug-target interactions. rhhz.net By modifying the substituents on the pyridazinedione ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby optimizing its affinity and selectivity for a specific biological target.

The versatility of the pyridazinedione scaffold is highlighted by its presence in compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antihypertensive effects. nih.gov This demonstrates the broad potential of this scaffold in the development of new therapeutic agents.

Applications in Agrochemical Research (Focus on Synthetic Analogues and Their Biological Evaluation)

The pyridazinedione scaffold has been extensively explored in agrochemical research, leading to the development of synthetic analogues with herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity: As previously mentioned, pyridazinone derivatives are effective inhibitors of PPO, a key enzyme in plant chlorophyll biosynthesis. nih.govresearchgate.net This mode of action leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. A number of N-(arylmethoxy)-2-chloronicotinamides, which can be considered structural analogues, have shown excellent herbicidal activity against various weeds. sci-hub.boxnottingham.ac.uk

Fungicidal Activity: The pyridazinedione scaffold has also been incorporated into molecules with antifungal properties. For example, a series of novel trifluoromethylpyridine compounds, developed through a scaffold hopping strategy from dehydrozingerone, exhibited promising in vitro antifungal activity against pathogens such as Rhizoctonia solani and Colletotrichum musae. mdpi.comnih.gov The proposed mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase. nih.gov

Insecticidal Activity: Several studies have reported the insecticidal potential of pyridazine and pyridazinone derivatives. Novel diamide (B1670390) compounds combining pyrazolyl and polyfluoro-substituted phenyl moieties with an alanine (B10760859) or 2-aminobutyric acid skeleton have shown moderate to good insecticidal activity against Aphis craccivora and Plutella xylostella. mdpi.com Additionally, some pyridine (B92270) derivatives have been synthesized and evaluated as potential insecticides, with some analogues showing toxicity towards Aphis craccivora. nih.gov

The following table provides an overview of the agrochemical applications of pyridazinedione analogues:

ActivityTarget Organism(s)Proposed Mechanism of ActionReference(s)
HerbicidalVarious weed speciesInhibition of Protoporphyrinogen IX Oxidase (PPO) nih.govresearchgate.net
FungicidalRhizoctonia solani, Colletotrichum musaeInhibition of Succinate Dehydrogenase mdpi.comnih.gov
InsecticidalAphis craccivora, Plutella xylostellaNot fully elucidated mdpi.comnih.gov

Future Research Directions and Emerging Frontiers

Development of Novel and Efficient Synthetic Strategies for Complex Derivatives

While the fundamental synthesis of the pyridazinedione core is well-established, often involving the condensation of hydrazines with derivatives of maleic anhydride (B1165640), future efforts will likely focus on creating more complex and functionally diverse derivatives. rsc.org The development of one-pot multistep reactions and multicomponent reactions (MCRs) represents a promising strategy for building libraries of structurally varied pyridazinediones from simple starting materials. nih.govresearchgate.net Research could explore novel catalytic systems, such as proline triflate, to improve efficiency and yield in the synthesis of complex fused heterocyclic systems like pyridazinoindazolones. researchgate.net

Future synthetic goals will likely include:

Asymmetric Synthesis: Developing stereoselective methods to introduce chiral centers, which is crucial for pharmacological applications.

Late-Stage Functionalization: Creating methodologies to modify the pyridazinedione core after its initial formation, allowing for the rapid generation of analogues from a common intermediate.

Diverse Building Blocks: Expanding the range of accessible derivatives by incorporating a wider variety of substituted hydrazines and dicarbonyl precursors. mdpi.comnih.gov

These advanced synthetic approaches will be instrumental in generating novel pyridazinedione-based molecules with tailored properties for specific applications in medicine and materials science. mdpi.com

Advanced Mechanistic Insights into Pyridazinedione Reactivity

Pyridazinediones are recognized as effective Michael acceptors, particularly in reactions with thiol-based nucleophiles. nih.gov Their reactivity can be finely tuned, for instance, by introducing bromine atoms to the heterocyclic ring. nih.gov Non-brominated pyridazinediones can participate in reversible Michael additions, whereas the presence of bromine makes the reverse reaction mechanistically unfeasible, leading to stable products. nih.govacs.org

Future research will aim to gain a more profound and quantitative understanding of these reaction mechanisms. Key areas of investigation will include:

Computational Modeling: Employing Density Functional Theory (DFT) calculations to predict reactivity, explore transition states, and understand the electronic factors that govern the Michael and retro-Michael reactions. researchgate.netrsc.org

Kinetic Studies: Utilizing techniques like UV-Vis spectroscopy to precisely measure reaction rates (k1), deconjugation rates, and equilibrium constants for a wide array of derivatives with different biological nucleophiles. nih.gov This data is crucial for designing probes and linkers with specific release profiles.

Influence of Substituents: Systematically studying how varying the substituents on both the nitrogen and carbon atoms of the pyridazinedione ring affects its electrophilicity and steric hindrance, thereby controlling its reaction kinetics and selectivity. rsc.org

A deeper mechanistic understanding will enable the rational design of pyridazinedione reagents with precisely controlled reactivity for applications ranging from bioconjugation to dynamic materials. nih.govrsc.org

High-Throughput Screening and Combinatorial Chemistry Approaches for Scaffold Derivatization

The pyridazinedione scaffold is an ideal candidate for the application of high-throughput screening (HTS) and combinatorial chemistry to discover new bioactive molecules. rsc.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a set of common building blocks. youtube.comnih.goviipseries.org

Future strategies in this area will involve:

Solid-Phase Synthesis: Adapting pyridazinedione synthesis to solid supports, which facilitates the purification and handling of large numbers of compounds in parallel. crsubscription.com This approach, often called the "split-pool" method, can generate vast libraries where each polymer bead carries a unique compound. nih.gov

Library Design: Using computational tools to design "virtual libraries" to prioritize the synthesis of compounds with drug-like properties, thereby increasing the efficiency of the discovery process. nih.gov

HTS Assays: Developing robust and automated biological assays to screen these libraries against various targets, such as enzymes or cellular models of disease, to identify novel "hits". rsc.orgnih.gov

These approaches will accelerate the identification of pyridazinedione derivatives with potential therapeutic value by systematically exploring a vast chemical space. iipseries.orgresearchgate.net

Table 1: Comparison of Traditional vs. Combinatorial Synthesis Approaches

FeatureTraditional SynthesisCombinatorial Synthesis
Throughput One compound at a timeLarge numbers of compounds simultaneously
Objective Create a single, specific target moleculeGenerate large, diverse libraries for screening
Efficiency Time-consuming and labor-intensiveRapid and often automated
Application Hypothesis-driven researchLead discovery and optimization

Applications in New Materials and Interdisciplinary Chemical Sciences

The unique and tunable reactivity of pyridazinediones makes them highly attractive for applications in materials science, particularly in the creation of "smart" hydrogels. nih.gov Pyridazinedione-based cross-linkers can react with thiol-functionalized polymers, such as 8-arm-PEG-thiol, to form hydrogels. nih.gov The properties of these gels can be precisely controlled.

Emerging research directions include:

Stimuli-Responsive Gels: Exploiting the reversible thiol-Michael addition of non-brominated pyridazinediones to create hydrogels that can degrade or change their properties in response to specific stimuli, such as the addition of excess thiols. nih.govacs.org This has applications in drug delivery and tissue engineering. researchgate.netrsc.org

Tunable Mechanical Properties: By selecting between non-bromo, monobromo, or dibromo pyridazinedione cross-linkers, researchers can control the rate of gelation and the final mechanical strength and swelling ratio of the hydrogel in a pH-sensitive manner. nih.govacs.org

Biocompatible Materials: Demonstrating the ability of these hydrogels to support cell proliferation, opening up possibilities for their use as scaffolds in regenerative medicine. nih.govacs.org

The integration of pyridazinedione chemistry into polymer and materials science is a burgeoning interdisciplinary field that promises to yield novel materials with advanced, controllable functionalities.

Table 2: Influence of Pyridazinedione (PD) Type on Hydrogel Formation

PD Cross-linker TypeReactivity with ThiolsGel Formation at pH 7.4ReversibilityPotential Application
Non-bromo (DiH) PD Slower, ReversibleSlow or no gelationYesStimuli-responsive, self-healing materials
Monobromo (monoBr) PD Intermediate, IrreversibleRapid gelationNo (stable linkage)Stable biomedical scaffolds
Dibromo (DiBr) PD Faster, IrreversibleRapid gelationNo (stable linkage)Rapidly forming, robust materials

Further Elucidation of Biological Mechanisms and Potential as Research Probes

Pyridazinediones have emerged as powerful tools in chemical biology for the site-selective modification of proteins and peptides. rsc.org Their reactivity towards cysteine residues and disulfide bonds allows for the precise attachment of labels, drugs, or other molecules to biological targets. rsc.orgucl.ac.ukucl.ac.uk This capability makes them invaluable as research probes to investigate complex biological processes. nih.govnih.gov

Future research will focus on:

Probing Protein Function: Using pyridazinedione-based reagents to attach fluorescent dyes or affinity tags to specific proteins to study their localization, interactions, and dynamics within living cells. nih.gov

Antibody-Drug Conjugates (ADCs): Developing novel pyridazinedione linkers for creating next-generation ADCs. ucl.ac.ukucl.ac.uk The stability and cleavage characteristics of the linker are critical for the efficacy of the therapeutic. The reversible nature of some pyridazinedione-thiol linkages offers a potential mechanism for cleavable linkers. rsc.org

Disulfide Re-bridging: Designing advanced pyridazinedione scaffolds that can simultaneously reduce and re-bridge native disulfide bonds in antibodies, allowing for the creation of highly homogenous and stable conjugates without disrupting the protein's structure. ucl.ac.ukucl.ac.ukacs.org

By developing more sophisticated pyridazinedione-based probes, researchers will be better equipped to unravel intricate biological mechanisms and design more effective diagnostic and therapeutic agents. rsc.orgnih.gov

Q & A

Q. What are the established synthetic routes for 1-Methyl-2-phenyl-1,2-dihydropyridazine-3,6-dione?

The compound is synthesized via:

  • Condensation reactions : Reacting maleic anhydride derivatives with methyl-substituted hydrazines under reflux (e.g., 100°C for 5 hours in water/dimethyl ether), yielding ~89% .
  • Cross-coupling strategies : Microwave-assisted Suzuki-Miyaura reactions using aryl boronic acids and Pd(PPh₃)₄ catalysts (160°C, 20 min), achieving yields up to 99% .
  • Functionalization : Mitsunobu reactions for glycosidic derivatives (e.g., with triphenylphosphine and diethyl azodicarboxylate), yielding 90% .

Q. How is the structural integrity of this compound confirmed experimentally?

Key analytical methods include:

  • ¹H/¹³C NMR : Characteristic NH singlet at δ 11.31 ppm, methyl group resonance at δ 3.53 ppm, and aromatic protons at δ 7.11–7.61 ppm .
  • TLC : Rf values (e.g., 0.35–0.75 in 30–50% ethyl acetate/heptane) to monitor reaction progress .
  • Melting point analysis : Consistency with literature values (e.g., 194–196°C for brominated analogs) .

Q. What biological activities are associated with this compound?

  • Anti-cytokine effects : Derived analogs (e.g., 1-benzyl-5-phenyl derivatives) show inhibition of pro-inflammatory cytokines .
  • Antimicrobial activity : Structural analogs (e.g., 1-alkyl-5-methyl derivatives) exhibit moderate antibacterial properties .
  • Plant growth regulation : The core dihydropyridazinedione scaffold (e.g., maleic hydrazide) acts as a growth inhibitor .

Advanced Research Questions

Q. How do substituent variations impact biological activity and reactivity?

  • Positional effects : Bromine at the 4-position (vs. 5-position) reduces yields (44% vs. 30%) and alters melting points (244–246°C vs. 157–159°C), suggesting steric/electronic influences .
  • Aryl groups : Phenyl substituents enhance anti-cytokine activity compared to alkyl chains, likely due to π-π interactions with target receptors .

Q. What crystallographic tools are recommended for structural elucidation?

  • SHELX suite : Used for small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD), particularly for high-resolution or twinned data .
  • Key parameters : Hydrogen bonding networks and torsion angles (e.g., dihydropyridazine ring planarity) should be analyzed to validate stereochemistry .

Q. How can synthetic yields be optimized for derivatives?

  • Microwave irradiation : Reduces reaction time (20 min vs. 5 hours) and improves yields (99% vs. 89%) by enhancing reaction kinetics .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in coupling reactions .

Q. Are there natural sources or biosynthetic pathways for this scaffold?

  • Fungal metabolites : Mangrove-derived Aspergillus species produce 1-(2',6'-dimethyl-phenyl) analogs, suggesting enzymatic cyclization of maleic hydrazide precursors .

Q. What mechanistic insights exist for its plant growth inhibition?

  • Auxin antagonism : Maleic hydrazide derivatives disrupt indole-3-acetic acid (IAA) signaling, inhibiting root elongation and cell division in Arabidopsis models .

Q. What strategies enable functional diversification (e.g., glycosylation)?

  • Mitsunobu reactions : Introduce sugar moieties via SN2 mechanisms, retaining stereochemistry (e.g., D-(+)-galactose derivatives) .
  • Hydrazide coupling : React with chromene carbonyl chlorides to generate fluorescent probes for bioimaging .

Q. How can analytical protocols resolve contradictory data in structure-activity studies?

  • Comparative NMR : Validate regiochemistry (e.g., bromine position) using coupling constants and NOE effects .
  • HPLC purity assays : Resolve discrepancies in bioactivity data caused by impurities (e.g., <95% purity in antimicrobial screens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.